molecular formula C16H16N4O2 B2473559 3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one CAS No. 2380085-62-9

3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one

Cat. No. B2473559
CAS RN: 2380085-62-9
M. Wt: 296.33
InChI Key: GAQSKRKDQIULEP-UHFFFAOYSA-N
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Description

The compound “3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one” is a complex organic molecule. It belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoxazole ring attached to a pyrimidinone ring via an ethyl linker. The benzoxazole ring is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Chemical Reactions Analysis

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H14N4O4 and an average mass of 314.296 Da . The predicted physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 515.9±52.0 °C at 760 mmHg, and vapour pressure of 0.0±1.3 mmHg at 25°C .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by benzoxazole derivatives, this compound could be a promising candidate for drug discovery .

properties

IUPAC Name

3-[2-(1,3-benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15-9-13(11-5-6-11)18-10-20(15)8-7-17-16-19-12-3-1-2-4-14(12)22-16/h1-4,9-11H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQSKRKDQIULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one

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